Dimethyl heptadecanedioate
Overview
Description
Dimethyl heptadecanedioate is a chemical compound with the molecular formula C19H36O4 . It is also known as Heptadecanedioic acid dimethyl ester .
Molecular Structure Analysis
The molecular structure of Dimethyl heptadecanedioate consists of 19 carbon atoms, 36 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 328.49 .Physical And Chemical Properties Analysis
Dimethyl heptadecanedioate has a molecular weight of 328.49 . Its boiling point is predicted to be 363.4±10.0 °C, and its density is predicted to be 0.940±0.06 g/cm3 .Scientific Research Applications
Polymer Precursors
Dimethyl heptadecanedioate is used in the synthesis of polymer precursors. A study demonstrated the production of dimethyl 1,19-nonadecanedioate from natural oils such as olive, rapeseed, or sunflower in the presence of a catalyst. This compound can be hydrogenated to form 1,19-nonadecanediol, a precursor for polymers. This process is part of the research exploring sustainable sources for polymer production (Furst et al., 2012).
Solar Cell Development
In the field of solar cell technology, dimethyl heptadecanedioate-related compounds have been studied for their impact on the performance of bulk heterojunction solar cells. A study found that adjusting the solvent properties in the solution processing of poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) could lead to improved domain structure and hole mobility, enhancing the power conversion efficiency of solar cells (Chu et al., 2011).
Synthesis of Novel Natural Monoglycerides
In the synthesis of novel natural compounds, dimethyl heptadecanedioate derivatives have been used. For example, bismonoglyceride of heptadecanedioic acid was synthesized using a chiral-pool based approach, contributing to the field of natural product synthesis and analysis (Wu et al., 2014).
Polymer Production from Tall Oil Fatty Acids
Research into sustainable polymer production has explored the use of dimethyl heptadecanedioate derivatives. Tall Oil Fatty Acids, derived from the paper industry, have been used to produce polyester precursors like dimethyl 1,19-nonadecanedioate. This represents an effort to use industrial byproducts in the creation of valuable polymers (Furst et al., 2013).
properties
IUPAC Name |
dimethyl heptadecanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-22-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)23-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZQYNRKVWQMJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503007 | |
Record name | Dimethyl heptadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl heptadecanedioate | |
CAS RN |
19102-92-2 | |
Record name | 1,17-Dimethyl heptadecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19102-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl heptadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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